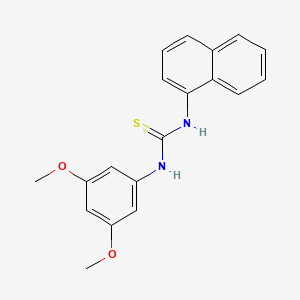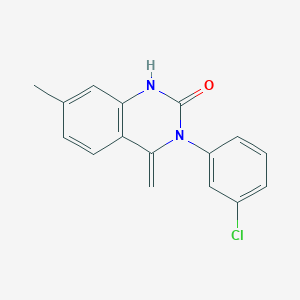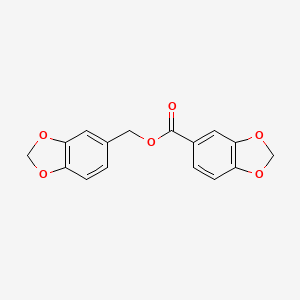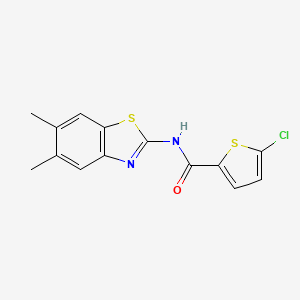![molecular formula C16H16N2O3 B5711351 N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)
N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide is a chemical compound that is commonly used in scientific research for its ability to inhibit certain enzymes. This compound has been studied extensively for its potential applications in the fields of medicine and biochemistry. In
Mechanism of Action
The mechanism of action of N-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide involves the inhibition of PARP enzymes. PARP enzymes play a critical role in DNA repair processes, and their inhibition can lead to the accumulation of DNA damage and cell death. N-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide has also been shown to inhibit other enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide are primarily related to its inhibition of PARP enzymes. This inhibition can lead to the accumulation of DNA damage and cell death, which can be beneficial in the treatment of cancer. N-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide has also been shown to have neuroprotective effects, which may be related to its inhibition of HDAC enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide in lab experiments is its ability to selectively inhibit PARP enzymes. This can be useful for studying the role of PARP enzymes in DNA repair processes and for developing new cancer therapies. However, one limitation of using this compound is that it can also inhibit other enzymes, such as HDACs, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving N-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide. One area of interest is the development of new PARP inhibitors for the treatment of cancer and other diseases. Another area of interest is the study of the neuroprotective effects of this compound and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the mechanisms of action of N-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide and its effects on other enzymes.
Synthesis Methods
The synthesis of N-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide involves the reaction of 4-methylbenzenecarboxylic acid with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with N,N'-dicyclohexylcarbodiimide and N,N-diisopropylethylamine to form the final compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
N-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide has been widely used in scientific research for its ability to inhibit certain enzymes. This compound is particularly effective at inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. PARP inhibitors have been shown to be effective in the treatment of cancer, as they can enhance the effectiveness of chemotherapy and radiation therapy. N-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-6-8-12(9-7-11)15(17)18-21-16(19)13-4-3-5-14(10-13)20-2/h3-10H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKMIRQZUJPAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)OC)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)
![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)


![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)


![3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5711313.png)

![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5711360.png)

![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)